molecular formula C19H29NO2S B5756619 N,4-dicyclohexyl-N-methylbenzenesulfonamide

N,4-dicyclohexyl-N-methylbenzenesulfonamide

Cat. No. B5756619
M. Wt: 335.5 g/mol
InChI Key: AKGBJKRZMCUKPC-UHFFFAOYSA-N
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Description

“N,4-dicyclohexyl-N-methylbenzenesulfonamide” is a chemical compound with the molecular formula C19H29NO2S . It is also known as "N-Cyclohexyl-4-methylbenzenesulfonamide" .


Molecular Structure Analysis

The molecular structure of “N,4-dicyclohexyl-N-methylbenzenesulfonamide” can be represented by the formula C19H29NO2S . The compound has a molecular weight of 335.504 Da .


Chemical Reactions Analysis

“N,4-dicyclohexyl-N-methylbenzenesulfonamide” is an organic compound and like other amides, it can react with azo and diazo compounds to generate toxic gases . It can also form flammable gases when reacted with strong reducing agents . When mixed with dehydrating agents such as P2O5 or SOCl2, it can generate the corresponding nitrile .


Physical And Chemical Properties Analysis

“N,4-dicyclohexyl-N-methylbenzenesulfonamide” appears as a yellowish-brown fused mass or white crystalline solid . It is insoluble in water . The flash point data for this compound is not available, but it is probably combustible .

Scientific Research Applications

Safety and Hazards

Exposure to “N,4-dicyclohexyl-N-methylbenzenesulfonamide” may cause skin and eye irritation . When heated to decomposition, it may emit toxic fumes of carbon monoxide, oxides of nitrogen, oxides of sulfur, and ammonia . It should be stored in a refrigerator .

properties

IUPAC Name

N,4-dicyclohexyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2S/c1-20(18-10-6-3-7-11-18)23(21,22)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h12-16,18H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGBJKRZMCUKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine

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